
(R)-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Thioether Linkage: The thioether linkage is introduced by reacting the protected amino acid with a suitable thiol compound, such as 4-methoxyphenyl diphenylmethyl thiol, under conditions that promote thioether bond formation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Boc protection step and automated purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Boc deprotection is typically carried out using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The free amino acid derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites of the molecule.
Biology and Medicine
This compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may interact with biological targets in novel ways, potentially leading to the discovery of new drugs.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its thioether linkage and protected amino group make it a versatile intermediate for various applications.
Mecanismo De Acción
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid: Similar structure but lacks the Boc protecting group.
®-2-((tert-Butoxycarbonyl)amino)-3-(((4-hydroxyphenyl)diphenylmethyl)thio)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the Boc protecting group in ®-2-((tert-Butoxycarbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoic acid provides unique reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C28H30NO5S |
|---|---|
Peso molecular |
492.6 g/mol |
InChI |
InChI=1S/C28H30NO5S/c1-27(2,3)34-26(32)29-24(25(30)31)19-35-28(20-11-7-5-8-12-20,21-13-9-6-10-14-21)22-15-17-23(33-4)18-16-22/h5-18,24H,19H2,1-4H3,(H,30,31)/t24-/m0/s1 |
Clave InChI |
YTQFNEUYTMBKOC-DEOSSOPVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[N][C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)[N]C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



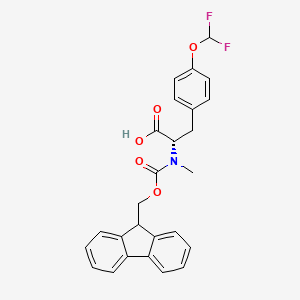
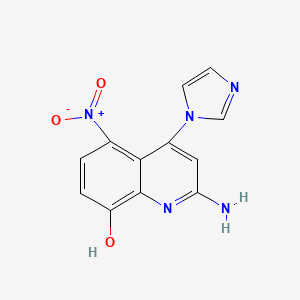


![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
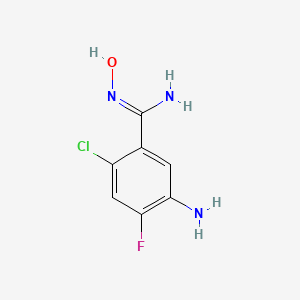
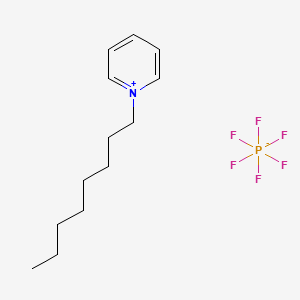
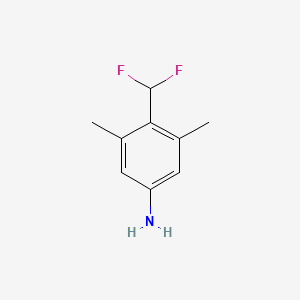

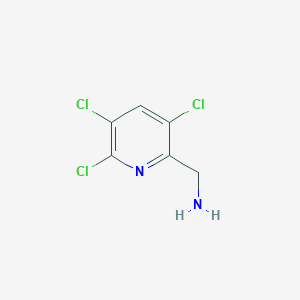
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)

